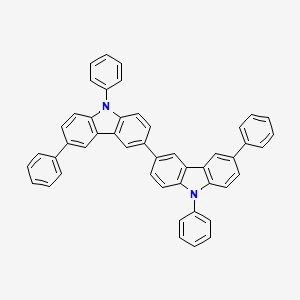![molecular formula C24H18Br2N4O2 B11711707 2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)
2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine atoms, a methoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves the condensation of 3,5-dibromosalicylaldehyde with appropriate amines under controlled conditions. For instance, the reaction of 3,5-dibromosalicylaldehyde with N,N-diethylethane-1,2-diamine in methanol at room temperature can yield the desired Schiff base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine-containing reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under appropriate conditions.
Reduction: The imine groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can replace the bromine atoms under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the imine groups can produce secondary amines.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-[(E)-[(2-HYDROXY-5-NITROPHENYL)IMINO]METHYL]PHENOL: Similar structure but with a nitrophenyl group instead of a methoxyphenyl group.
2,4-Dibromo-6-[(E)-[(2-DIETHYLAMINOETHYLIMINO)METHYL]PHENOL: Contains a diethylaminoethyl group, leading to different chemical properties.
Uniqueness
2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is unique due to its combination of bromine atoms, methoxyphenyl group, and imidazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18Br2N4O2 |
|---|---|
Molecular Weight |
554.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[1-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H18Br2N4O2/c1-32-20-9-7-16(8-10-20)13-28-30-15-22(17-5-3-2-4-6-17)29-24(30)27-14-18-11-19(25)12-21(26)23(18)31/h2-15,31H,1H3/b27-14+,28-13+ |
InChI Key |
OGFAGFGHVOKOIL-DNDOVNLQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)
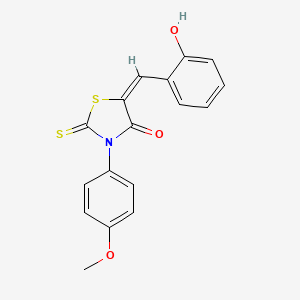
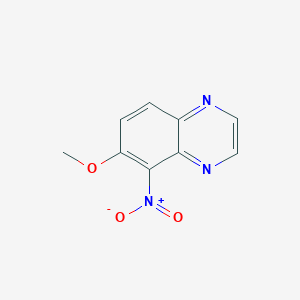
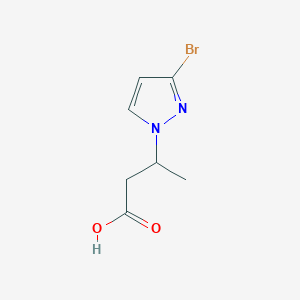
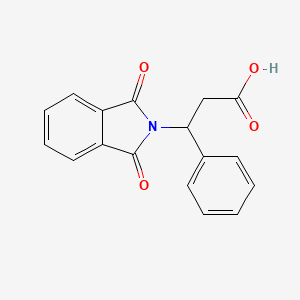
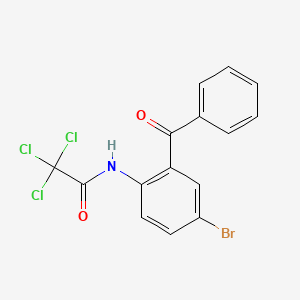
![2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)
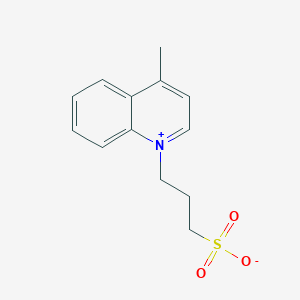

![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
![2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11711717.png)
